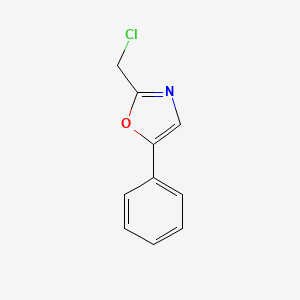

2-(Chloromethyl)-5-phenyl-1,3-oxazole

Overview

Description

Compounds like “2-(Chloromethyl)-5-phenyl-1,3-oxazole” belong to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are five-membered rings with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of oxazole derivatives often involves cyclization reactions . For example, the reaction of 2-fluorophenol/K2CO3 and 1-bromoethane forms 2-fluorophenetole .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FT-IR and FT-Raman spectroscopy . These techniques provide information about the vibrational frequencies of the molecule, which can be used to determine the structure .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The mechanism of these reactions often involves the attack of a nucleophile on the electrophilic carbon of the oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(Chloromethyl)-5-phenyl-1,3-oxazole” would depend on its specific structure . Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

-

- Application : Chloromethyl compounds are often used in the synthesis of hyper cross-linked polymers (HCPs) . These polymers have high surface areas, good porosity, low density, efficient adsorption properties, and high thermal and chemical stability .

- Method : The HCP material is synthesized by Friedel Craft reactions, which can involve chloromethyl compounds . This process introduces a large number of tiny pores into a polymer, increasing its reactivity .

- Results : HCPs have been used in various applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .

-

- Application : Chloromethyl compounds can be used as reagents in base-catalyzed alkylation .

- Method : In one example, 2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .

- Results : This method was used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

-

- Application : Chloromethyl compounds can be used in the creation of porous materials . These materials have high surface areas, excellent porosity, and allow efficient adsorption through their pores .

- Method : The porous material is synthesized by post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .

- Results : These porous materials have been used in various applications such as gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .

-

- Application : Chloromethyl compounds can be used as catalysts in certain chemical reactions .

- Method : A flask is charged with a certain percentage of ZnI2, chlorosulfonic acid, and CH2Cl2, followed by dropwise addition of dimethoxymethane at a specific temperature .

- Results : This method has been used in the chloromethylation of aromatic compounds .

-

- Application : Hypercrosslinked polymers (HCPs), which can be synthesized using chloromethyl compounds, have been used in energy storage applications .

- Method : The HCPs are synthesized using diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .

- Results : These HCPs have been used in gas storage applications due to their high surface area and excellent porosity .

-

- Application : HCPs have also been used in environmental remediation, such as the removal of pollutants .

- Method : The HCPs are synthesized using post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .

- Results : These HCPs have been used in the removal of pollutants due to their high surface area, excellent porosity, and efficient adsorption properties .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLTZKFBJAFGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367995 | |

| Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-phenyl-1,3-oxazole | |

CAS RN |

64640-13-7 | |

| Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)

![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)

![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)

![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)

![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)